

# An In-depth Technical Guide to the Crystal Structure of Zinc Decanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Zinc decanoate

Cat. No.: B1684290

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **zinc decanoate** ( $\text{Zn}(\text{C}_{10}\text{H}_{19}\text{O}_2)_2$ ), a metal carboxylate of significant interest in various industrial and pharmaceutical applications. This document details the precise atomic arrangement determined by single-crystal X-ray diffraction, outlines the experimental protocols for its synthesis and analysis, and discusses its relevance in the field of drug development.

## Chemical and Physical Properties

**Zinc decanoate** is the zinc salt of decanoic acid, a ten-carbon saturated fatty acid.<sup>[1][2]</sup> Its properties make it suitable for applications ranging from a catalyst in polymer production to an anti-corrosive additive and a potential ingredient in pharmaceutical formulations.<sup>[2]</sup>

Property	Value	Reference(s)
IUPAC Name	zinc;decanoate or zinc bis(decanoate)	[2][3]
CAS Number	13040-17-0	[2][4][5]
Molecular Formula	C <sub>20</sub> H <sub>38</sub> O <sub>4</sub> Zn	[2][4][5]
Molecular Weight	407.9 g/mol	[2][4]
Canonical SMILES	CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Zn+2]	[2]
InChI Key	NVKSUAUQUPYOPO-UHFFFAOYSA-L	[2][4]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO	[2][4]
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).	[2][4]

## Crystal Structure and Molecular Geometry

The definitive crystal structure of **zinc decanoate** was determined for the first time using single-crystal X-ray diffraction, revealing a unique molecular arrangement among long-chain zinc carboxylates.[1][6][7]

## Crystallographic Data

The single-crystal X-ray data indicates a non-centrosymmetric structure.[1][2] The compound crystallizes in the monoclinic C2 space group.[1] This structure is characterized by a lamellar stacking of sheets that are perpendicular to the c-axis of the unit cell, with no interdigitation of the aliphatic chains between layers.[1]

Parameter	Zinc Decanoate (ZnC10)	Reference(s)
Crystal System	Monoclinic	[1]
Space Group	C2	[1]
a (Å)	54.3	[1]
b (Å)	5.17	[1]
c (Å)	8.16	[1]
$\alpha$ (°)	90	[1]
$\beta$ (°)	91.2	[1]
$\gamma$ (°)	90	[1]
Volume (Å <sup>3</sup> )	2288	[1]
Z	4	[1]

Note: Unit cell parameters are derived from Rietveld-refined synchrotron powder X-ray diffraction data which match the crystallographically determined structure.[1]

## Zinc Coordination Environment

A key feature of the **zinc decanoate** structure is the symmetric tetrahedral coordination around the central zinc ion.[1][2] The zinc atom is bonded to four oxygen atoms from four different decanoate ligands. Each carboxylate group acts as a bidentate bridge between two zinc atoms in a syn-anti arrangement, forming an extended network.[1][8] This coordination results in essentially equivalent Zn-O bond lengths, which is a distinguishing feature compared to other zinc carboxylates that often show a more distorted arrangement.[1][7]

Bond / Angle	Description	Reference(s)
Zn Coordination	Tetrahedral (ZnO <sub>4</sub> )	[1][2]
Zn-O Bonds	Essentially equivalent bond lengths, indicating a symmetric coordination sphere.	[1]
Ligand Binding	Each carboxylate group bridges two zinc atoms in a syn-anti bidentate fashion.	[1][8]
Overall Structure	Lamellar sheets of coordinated zinc centers and carboxylate headgroups, separated by aliphatic tails.	[1][2]

## Experimental Protocols

### Synthesis of Zinc Decanoate Single Crystals

The growth of high-quality single crystals of long-chain metal carboxylates is challenging due to their low solubility.[1] A successful method involves the slow evaporation of a solvent.

Methodology:

- **Reaction Mixture:** **Zinc decanoate** is synthesized by reacting a stoichiometric amount of zinc oxide (ZnO) with decanoic acid in an organic solvent such as ethanol.[7]
- **Dissolution:** The reactants are heated and stirred until a clear solution is obtained.
- **Crystallization:** The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container at room temperature.
- **Crystal Growth:** Slow evaporation of the solvent over several days to weeks yields small, thin, plate-like single crystals suitable for diffraction analysis.[1][7]

### Single-Crystal X-ray Diffraction (SCXRD)

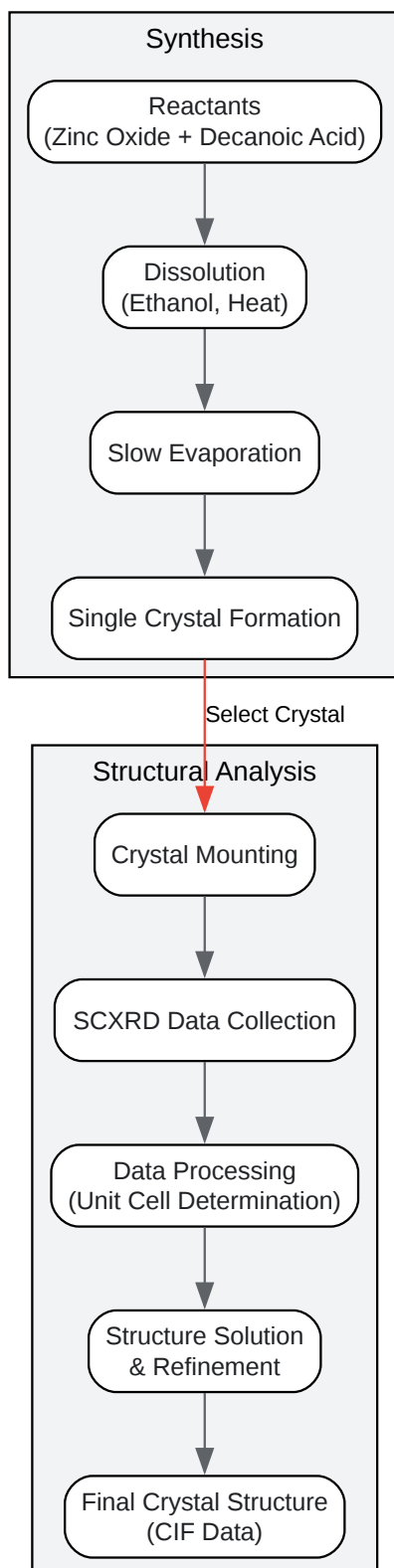
The crystal structure was elucidated using data collected from single-crystal X-ray diffraction.

### Methodology:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer equipped with a focused X-ray source (e.g., Cu K $\alpha$ ,  $\lambda = 1.54178 \text{ \AA}$ ) and a sensitive detector.<sup>[7]</sup> Data is collected at a controlled temperature, often cryogenic, to minimize thermal motion.
- **Data Processing:** The collected diffraction data (a series of images) is processed to determine the unit cell parameters and integrate the reflection intensities.
- **Structure Solution and Refinement:** The positions of the atoms are determined using direct methods or Patterson synthesis. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.<sup>[7]</sup> Systematic absences in the diffraction pattern help identify the space group. For **zinc decanoate**, possible space groups C2, Cm, or C2/m were considered, with C2 providing a stable refinement.<sup>[7]</sup>

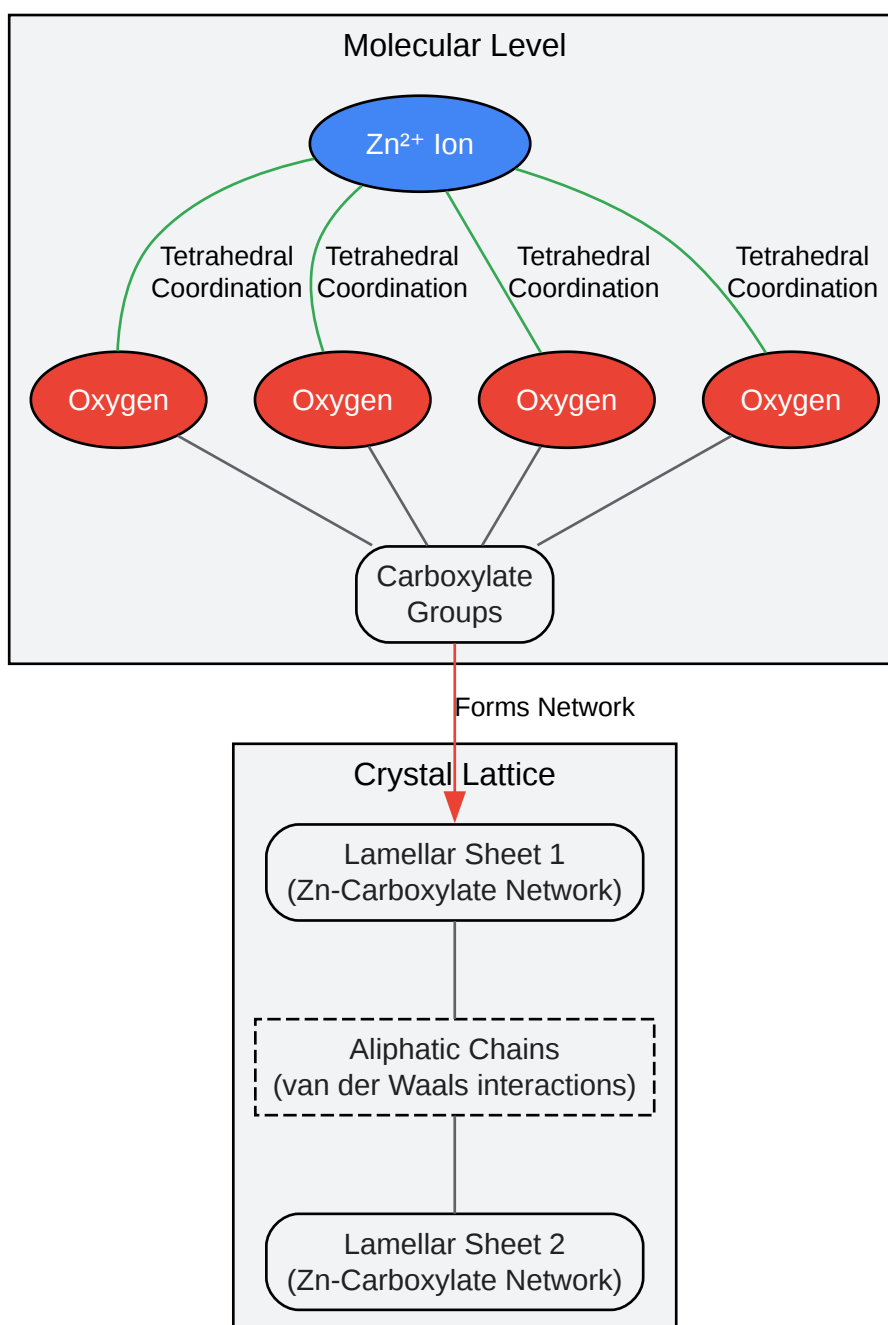
## Visualizations: Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the experimental and structural logic.



[Click to download full resolution via product page](#)

Experimental workflow for **zinc decanoate** crystal structure determination.



[Click to download full resolution via product page](#)

Relationship between molecular coordination and lamellar crystal packing.

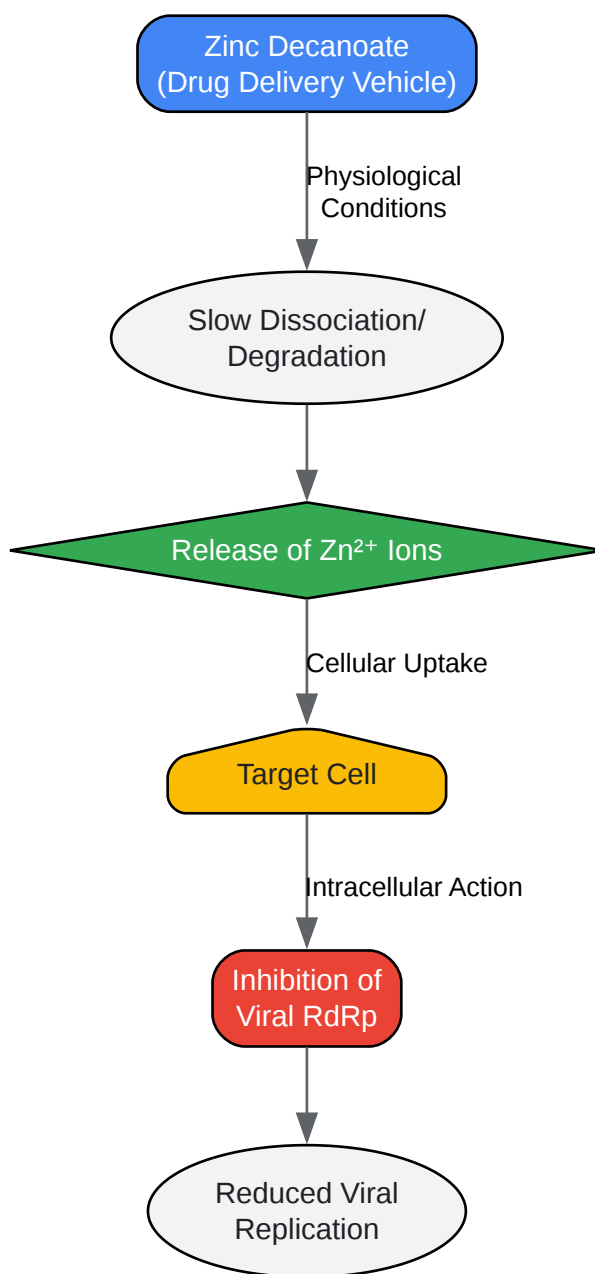
## Relevance to Drug Development

The unique structural properties of **zinc decanoate** are relevant to pharmaceutical sciences. Its lamellar structure and the nature of zinc coordination can be exploited in drug delivery systems.

- **Sustained Release:** The slow degradation of the zinc-carboxylate network could enable the sustained release of zinc ions or an incorporated active pharmaceutical ingredient (API).[2] Zinc itself is an essential nutrient with roles in immune function and cellular regulation, making its controlled delivery a therapeutic goal.
- **Drug Formulation:** As a zinc salt of a fatty acid, it possesses amphiphilic properties that can be useful in formulating poorly soluble drugs, potentially enhancing bioavailability.
- **Topical Applications:** Zinc compounds are widely used in dermatology. The structure of **zinc decanoate** may influence its interaction with skin lipids and its efficacy in topical formulations.[2]

The diagram below illustrates a potential mechanism of action for zinc ions, which can be delivered by a carrier like **zinc decanoate**, in a therapeutic context such as antiviral applications.





[Click to download full resolution via product page](#)

Conceptual pathway for zinc ion delivery and action in a cellular context.

## Conclusion

The crystal structure of **zinc decanoate**, characterized by a symmetric tetrahedral zinc center and a non-centrosymmetric lamellar packing, provides a foundational understanding for its application in materials science and pharmacology.[1][2] The detailed structural data and experimental protocols presented in this guide offer valuable information for researchers aiming

to synthesize, characterize, and utilize this compound. Its potential for controlled zinc release and as a formulation excipient makes **zinc decanoate** a compound of continuing interest for drug development professionals.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00184A [pubs.rsc.org]
- 2. Buy Zinc decanoate | 13040-17-0 | >98% [smolecule.com]
- 3. Decanoic acid, zinc salt, basic | C<sub>20</sub>H<sub>38</sub>O<sub>4</sub>Zn | CID 159462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. chembk.com [chembk.com]
- 6. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Zinc Decanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684290#crystal-structure-of-zinc-decanoate]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)